Cas no 25117-99-1 (2-Methoxypropane-1-thiol)

2-Methoxypropane-1-thiol 化学的及び物理的性質
名前と識別子
-
- EN300-1289056
- SCHEMBL11768400
- 25117-99-1
- 2-methoxypropane-1-thiol
- 1-Propanethiol, 2-methoxy-
- 2-Methoxypropane-1-thiol
-
- インチ: 1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3
- InChIKey: KOSCHUBQMMNSFF-UHFFFAOYSA-N
- ほほえんだ: SCC(C)OC
計算された属性
- せいみつぶんしりょう: 106.04523611g/mol
- どういたいしつりょう: 106.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 30.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 10.2Ų
じっけんとくせい
- 密度みつど: 0.920±0.06 g/cm3(Predicted)
- ふってん: 120.1±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.74±0.10(Predicted)
2-Methoxypropane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289056-0.25g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 0.25g |
$538.0 | 2023-05-24 | |
Enamine | EN300-1289056-2.5g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 2.5g |
$2127.0 | 2023-05-24 | |
Enamine | EN300-1289056-0.05g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 0.05g |
$252.0 | 2023-05-24 | |
Enamine | EN300-1289056-0.5g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 0.5g |
$847.0 | 2023-05-24 | |
Enamine | EN300-1289056-5.0g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 5g |
$3147.0 | 2023-05-24 | |
1PlusChem | 1P0280JM-10g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 10g |
$5831.00 | 2024-05-20 | |
Enamine | EN300-1289056-2500mg |
2-methoxypropane-1-thiol |
25117-99-1 | 95.0% | 2500mg |
$2127.0 | 2023-10-01 | |
Enamine | EN300-1289056-1000mg |
2-methoxypropane-1-thiol |
25117-99-1 | 95.0% | 1000mg |
$1086.0 | 2023-10-01 | |
1PlusChem | 1P0280JM-50mg |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 50mg |
$363.00 | 2024-05-20 | |
Enamine | EN300-1289056-0.1g |
2-methoxypropane-1-thiol |
25117-99-1 | 95% | 0.1g |
$376.0 | 2023-05-24 |
2-Methoxypropane-1-thiol 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
6. Back matter
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-Methoxypropane-1-thiolに関する追加情報
Introduction to 2-Methoxypropane-1-thiol (CAS No. 25117-99-1)
2-Methoxypropane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 25117-99-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organosulfur compound features a unique structural framework that has garnered attention for its potential applications in synthetic chemistry, drug development, and material science. The presence of both a methoxy group and a thiol moiety makes it a versatile intermediate, facilitating diverse chemical transformations that are pivotal in modern chemical synthesis.
The molecular structure of 2-Methoxypropane-1-thiol consists of an isobutyl backbone substituted with a hydroxymethyl group at the terminal carbon and a thiol (-SH) group at the adjacent carbon. This configuration imparts distinct reactivity patterns, making it a valuable building block for constructing more complex molecules. The compound’s solubility in common organic solvents further enhances its utility in various chemical reactions, including nucleophilic substitution, oxidation, and reduction processes.
In recent years, 2-Methoxypropane-1-thiol has been explored for its role in pharmaceutical synthesis. Its thiol functionality is particularly noteworthy, as thiols are known to participate in crucial biological processes and can serve as pharmacophores in drug molecules. For instance, thiol-based compounds have shown promise in the development of enzyme inhibitors and antioxidants. The methoxy group adds another layer of reactivity, enabling further functionalization through etherification or demethylation reactions, which are essential steps in designing novel therapeutic agents.
One of the most compelling aspects of 2-Methoxypropane-1-thiol is its application in the synthesis of chiral compounds. The isobutyl scaffold provides a rigid framework that can be modified to introduce stereocenters, which are critical for many biologically active molecules. Researchers have leveraged this compound to develop asymmetric synthesis routes, leading to enantiomerically pure products that exhibit enhanced pharmacological properties. Such advancements are particularly relevant in the context of developing targeted therapies with minimal side effects.
Recent studies have also highlighted the role of 2-Methoxypropane-1-thiol in materials science. Its ability to undergo cross-coupling reactions with various electrophiles has been exploited to create novel polymers and coatings with tailored properties. These materials find applications in industries ranging from electronics to automotive manufacturing, where specific chemical functionalities are required for optimal performance.
The compound’s stability under various conditions makes it a reliable choice for industrial applications as well. Unlike some reactive thiols that degrade rapidly under ambient conditions, 2-Methoxypropane-1-thiol maintains its integrity during storage and transportation, ensuring consistent quality for end-users. This stability is attributed to its relatively simple structure, which minimizes susceptibility to unwanted side reactions.
In academic research, 2-Methoxypropane-1-thiol has been used as a reference standard for spectroscopic studies. Its well-characterized molecular structure allows researchers to benchmark analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques are indispensable for elucidating the structures of complex organic molecules, particularly those derived from natural products or designed through multi-step synthetic pathways.
The environmental impact of using 2-Methoxypropane-1-thiol has also been examined in recent literature. Studies indicate that the compound is biodegradable under certain conditions, suggesting that it can be safely handled without significant long-term ecological risks. However, as with any chemical substance, proper disposal methods must be followed to minimize environmental impact.
From an industrial perspective, the production of 2-Methoxypropane-1-thiol has seen advancements in process optimization over the years. Modern synthetic routes focus on improving yield and reducing waste, aligning with green chemistry principles. These efforts not only enhance cost-efficiency but also contribute to sustainable manufacturing practices.
The future prospects of 2-Methoxypropane-1-thiol appear promising, with ongoing research exploring new applications and refining existing ones. As our understanding of molecular interactions deepens, this compound is likely to play an even more significant role in both academic and industrial settings.
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